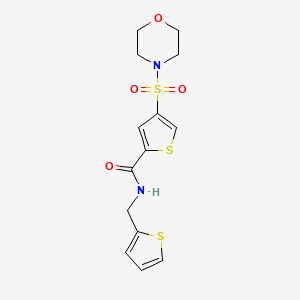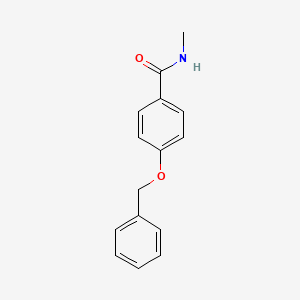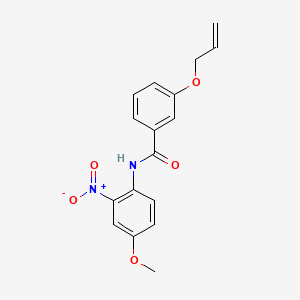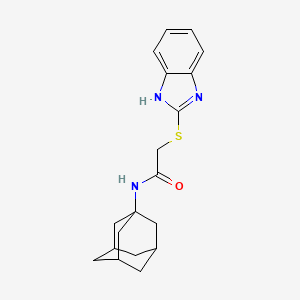![molecular formula C17H17NO3 B4411420 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)
3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate
説明
3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. This compound is a derivative of phenyl acetate and has a unique chemical structure that makes it suitable for use in a wide range of research studies.
科学的研究の応用
3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of organic synthesis. This compound has been shown to be an effective catalyst for various organic reactions, including esterification, amidation, and transesterification. This compound has also been used in the synthesis of various pharmaceuticals and natural products.
作用機序
The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, promoting the reaction between the reactants by forming a complex with the reactants. This complex then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound is relatively non-toxic and has low levels of toxicity in animal studies. This compound has also been shown to have low levels of mutagenicity and genotoxicity.
実験室実験の利点と制限
One of the primary advantages of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, one of the limitations of this compound is its relatively high cost compared to other catalysts.
将来の方向性
There are several future directions for the study of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate. One of the primary areas of research is the development of new synthesis methods for this compound that are more cost-effective and environmentally friendly. Another area of research is the study of the mechanism of action of this compound to gain a better understanding of its catalytic activity. Additionally, the potential applications of this compound in the synthesis of new pharmaceuticals and natural products should be further explored.
Conclusion:
This compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. The synthesis method of this compound is well-established, and its high catalytic activity makes it suitable for use in organic synthesis. While the biochemical and physiological effects of this compound are not fully understood, its low levels of toxicity make it a promising catalyst for future research. The future directions for the study of this compound include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products.
特性
IUPAC Name |
[3-[(2,5-dimethylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-8-12(2)16(9-11)18-17(20)14-5-4-6-15(10-14)21-13(3)19/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTDECCCYMVRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)

![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B4411361.png)
![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![ethyl {4-[(phenylacetyl)amino]phenyl}carbamate](/img/structure/B4411384.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)


![ethyl (3-{[2-methoxy-4-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4411437.png)
![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)